3-(sec-Butyl)-2-methoxy-5-methylpyrazine

Vue d'ensemble

Description

3-(sec-Butyl)-2-methoxy-5-methylpyrazine is a nitrogen-containing compound with the molecular formula C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol . It is an alkylpyrazine known for its bactericidal activity and is used in the production of odoriferous substances . This compound can be extracted from plants such as Rubidaea odorifera (spicebush) and Cinnamomum zeylanicum (cinnamon) .

Méthodes De Préparation

3-(sec-Butyl)-2-methoxy-5-methylpyrazine can be synthesized through the condensation of isoleucine amide with glyoxal, followed by methylation with diazomethane (CH₂N₂) . This method involves specific reaction conditions, including the use of chloroform or methanol as solvents . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield.

Analyse Des Réactions Chimiques

3-(sec-Butyl)-2-methoxy-5-methylpyrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Applications De Recherche Scientifique

Food Science

One of the most prominent applications of 3-(sec-Butyl)-2-methoxy-5-methylpyrazine is in the food industry, where it contributes to flavor profiles. It is known for imparting a distinct earthy and bell pepper-like aroma, making it valuable in flavoring agents for processed foods, sauces, and beverages.

Case Study: Wine Flavor Enhancement

In a study examining the volatile compounds in wine, it was found that methoxypyrazines, including this compound, significantly influence the sensory attributes of wines. The concentration of this compound can alter the perception of freshness and complexity in wine flavors, enhancing overall consumer experience .

Environmental Applications

Pyrazines are also studied for their roles in environmental chemistry. They can serve as indicators of microbial activity in soil and water systems due to their production by various microorganisms.

Case Study: Microbial Metabolites

Research has identified that specific strains of bacteria produce pyrazines during metabolic processes. For instance, the bacterium Paenibacillus polymyxa generates a complex mixture of pyrazines, including this compound. This production can be linked to soil health and nutrient cycling, highlighting its ecological significance .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard compound for identifying and quantifying other pyrazines in complex mixtures through techniques such as gas chromatography-mass spectrometry (GC-MS).

Case Study: Method Development

A method employing headspace solid-phase microextraction (HS-SPME) has been developed to analyze alkylpyrazines in various matrices, including food products and environmental samples. This technique enhances sensitivity and selectivity for detecting low concentrations of pyrazines like this compound .

Mécanisme D'action

3-(sec-Butyl)-2-methoxy-5-methylpyrazine exerts its effects by inhibiting bacterial growth through ionization and acting as a competitive inhibitor of ATPase . This inhibition prevents the synthesis of proteins and inhibits cell division, leading to cell death . The molecular targets include bacterial ATPase enzymes, which are crucial for energy production and cellular processes.

Comparaison Avec Des Composés Similaires

3-(sec-Butyl)-2-methoxy-5-methylpyrazine is unique due to its specific structure and bactericidal activity. Similar compounds include:

2-Methoxy-3-sec-butyl pyrazine: Known for its odoriferous properties and found in various plants.

2-Methylpyrazine: Used in the synthesis of other pyrazine derivatives and has different chemical properties. These compounds share structural similarities but differ in their specific applications and chemical properties.

Activité Biologique

3-(sec-Butyl)-2-methoxy-5-methylpyrazine (CAS No. 94344-70-4) is a pyrazine derivative recognized for its diverse biological activities. This compound has been studied for its potential therapeutic effects, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

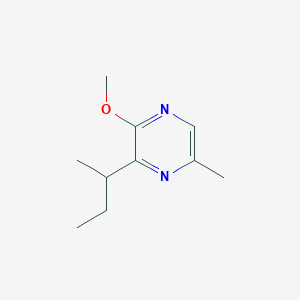

Chemical Structure

The chemical structure of this compound is represented as follows:

The biological activity of this compound is attributed to its interaction with various molecular targets. Pyrazine derivatives are known to influence several biological pathways, including:

- Antimicrobial Activity : Pyrazines have shown efficacy against various bacterial strains, which may be related to their ability to disrupt cellular processes in microorganisms .

- Anticancer Properties : Some studies suggest that pyrazine derivatives can induce apoptosis in cancer cells, thereby exhibiting potential as anticancer agents .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study identified various pyrazines, including this compound, as contributors to the "potato-like" odor produced by certain bacterial strains, highlighting their metabolic roles and potential applications in food science .

Table 1: Antimicrobial Efficacy of Pyrazines

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Serratia spp., Cedecea spp. | Varies by strain |

| Pyrazinamide | Mycobacterium tuberculosis | 0.5 - 4 µg/mL |

| Phenazine derivatives | Pseudomonas aeruginosa | 1 - 10 µg/mL |

Anticancer Activity

The anticancer potential of pyrazine derivatives has been a subject of interest. In a comparative study, various pyrazine analogs were screened for their cytotoxic effects against different cancer cell lines. Notably, compounds with similar structural features demonstrated IC50 values ranging from 1.82 to 9.4 µM .

Table 2: Cytotoxic Effects of Pyrazine Derivatives

| Compound | Cancer Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A375 (melanoma) | Not specified |

| KBA Derivative | PC-3 (prostate cancer) | 7.8 - 9.4 |

| AKBA Derivative | LNCaP (prostate cancer) | 3.29 |

Case Studies

- Metabolic Pathways : A study on the biosynthesis of pyrazines in Paenibacillus polymyxa revealed that methyl-branched alkyl-substituted pyrazines, including derivatives like this compound, are produced during the growth phase and are influenced by nutrient availability .

- Therapeutic Applications : The exploration of pyrazines in medicinal chemistry has led to the identification of compounds with notable anti-inflammatory and anticancer properties. For instance, derivatives have been synthesized and evaluated for their effects on various cancer cell lines, indicating a promising avenue for development .

Propriétés

IUPAC Name |

3-butan-2-yl-2-methoxy-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-5-7(2)9-10(13-4)11-6-8(3)12-9/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZHXSRAUPOUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC(=CN=C1OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575258 | |

| Record name | 3-(Butan-2-yl)-2-methoxy-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94344-70-4 | |

| Record name | 3-(Butan-2-yl)-2-methoxy-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.